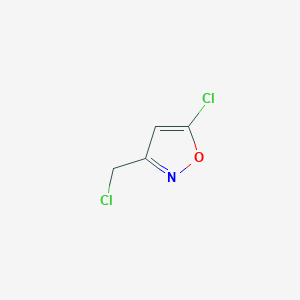

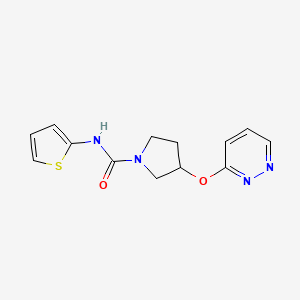

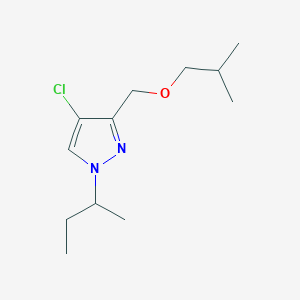

![molecular formula C14H12ClNO4S2 B2799673 methyl 3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]thiophene-2-carboxylate CAS No. 1014849-20-7](/img/structure/B2799673.png)

methyl 3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]thiophene-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]thiophene-2-carboxylate” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with one sulfur atom and four carbon atoms . Thiophene derivatives are known for their wide range of biological activities, including antimicrobial properties .

Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives are diverse, depending on the substituents on the thiophene ring . Enaminones, which are used in the synthesis of thiophene derivatives, can be attacked by a given nucleophile at two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group), with the reactivity order C-3 > C-1 . They can also be attacked by an electrophile at C-2, oxygen, and/or nitrogen sites with reactivity order C-2 > N > O .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

Research has explored the synthesis and reactions of thiophene-2-carboxanilides and related compounds, highlighting their potential in producing derivatives through reactions with chlorosulfonic acid, amino acids, and through coupling reactions to yield dipeptide methyl esters. These studies provide a foundation for understanding the chemical behavior and applications of thiophene derivatives in pharmaceuticals and agrochemicals (El-Sayed, 1998).

Physicochemical Properties

Investigations into the acid-base properties, solubility, and chemical stability of ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates reveal insights into their behavior and potential for forming complexes with metals such as Cu(II), Co(II), and Ni(II). This research aids in understanding the compound's applications in material science and coordination chemistry (Chekanova et al., 2014).

Application in Organic Synthesis

Studies on the synthesis of 5-[(thiophen-3-yl)amino]-1,2,4-triazines demonstrate the utility of thiophene derivatives in organic synthesis, particularly in creating nucleophilic substitution reactions to yield novel compounds with potential applications in medicinal chemistry and materials science (Krinochkin et al., 2021).

Genotoxic and Carcinogenic Potential

A study assessing the genotoxic and carcinogenic potentials of 3-aminothiophene derivatives, including the investigation of structure-toxicity relationships, utilized in vitro and in silico methodologies. This research is vital for evaluating the safety profile of thiophene derivatives used in pharmaceuticals and chemicals (Lepailleur et al., 2014).

Environmental and Industrial Applications

Research on the recovery of acetic acid from the production process of methyl 3-chlorosulfonyl-thiophene-2-carboxylate, an intermediate in pharmaceuticals and herbicides, addresses environmental concerns and highlights methods for solvent recovery and reuse. This study underscores the importance of sustainable practices in chemical manufacturing (Wang Tian-gui, 2006).

Direcciones Futuras

The future directions for research on thiophene derivatives could include exploring their potential biological activities further and developing new synthesis methods to create novel thiophene derivatives with enhanced properties . Changing the substituents at position-2 of the thiophene ring significantly affects their biological activity , suggesting that modifying the structure of thiophene derivatives could be a promising direction for future research.

Propiedades

IUPAC Name |

methyl 3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO4S2/c1-20-14(17)13-12(6-8-21-13)16-22(18,19)9-7-10-2-4-11(15)5-3-10/h2-9,16H,1H3/b9-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVVZZVYLEYCUSI-VQHVLOKHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)NS(=O)(=O)C=CC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=C(C=CS1)NS(=O)(=O)/C=C/C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

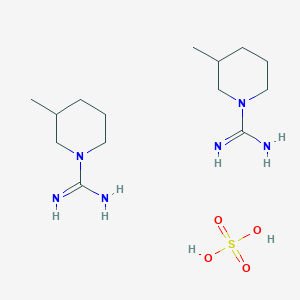

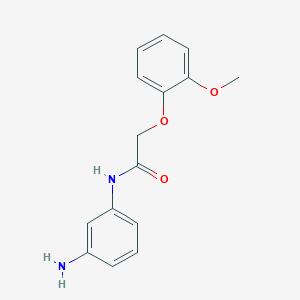

![3-hydroxy-5-(4-methylphenyl)-1-[2-(morpholin-4-yl)ethyl]-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2799593.png)

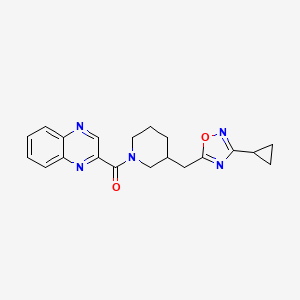

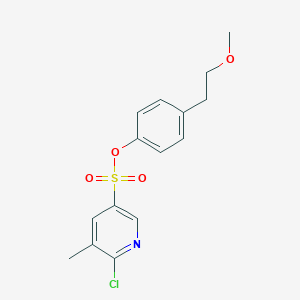

![2-({2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2799596.png)

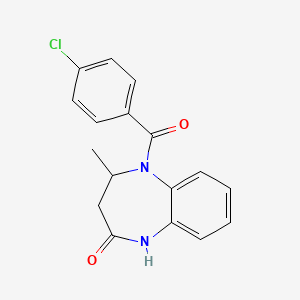

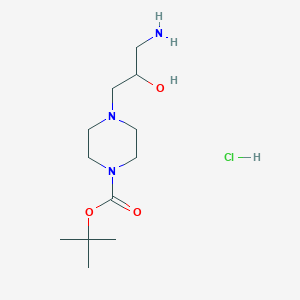

![4-((2-(1,3-dioxolan-2-yl)ethyl)thio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2799612.png)